molecular formula C34H32MnN4O4 B1218911 Manganese protoporphyrin IX CAS No. 21393-64-6

Manganese protoporphyrin IX

Cat. No.: B1218911
CAS No.: 21393-64-6
M. Wt: 615.6 g/mol
InChI Key: SBXNMKFZHGWYBY-UHFFFAOYSA-L
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Description

Manganese protoporphyrin IX (MnPPIX) is a metalloporphyrin formed by the insertion of manganese into the protoporphyrin IX macrocycle. Protoporphyrin IX, a tetrapyrrole intermediate, serves as the precursor for heme and chlorophyll biosynthesis. MnPPIX is notable for its paramagnetic properties, making it valuable in electron paramagnetic resonance (EPR) studies to investigate ligand field symmetries in hemoproteins . In biological systems, MnPPIX accumulation can occur under conditions of manganese toxicity, where excess manganese competitively inhibits ferrochelatase (HemH), the enzyme responsible for inserting iron into protoporphyrin IX to form heme . This disruption leads to protoporphyrin IX buildup, impaired heme synthesis, and downstream metabolic failures, such as defective aerobic respiration in E. coli .

Properties

CAS No.

21393-64-6

Molecular Formula

C34H32MnN4O4

Molecular Weight

615.6 g/mol

IUPAC Name

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;manganese(2+)

InChI

InChI=1S/C34H34N4O4.Mn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

InChI Key

SBXNMKFZHGWYBY-UHFFFAOYSA-L

SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Mn+2]

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Mn+2]

Synonyms

manganese protoporphyrin
manganese protoporphyrin IX
mangano protoporphyrin IX
Mn protoporphyrin

Origin of Product

United States

Scientific Research Applications

Catalytic Applications

Manganese protoporphyrin IX has been extensively studied for its catalytic properties, particularly in the field of organic synthesis and enzyme mimicry.

1.1 Epoxidation Catalysis
MnPPIX has been employed as a catalyst for the epoxidation of alkenes. For instance, reconstituted myoglobin with MnPPIX demonstrated the ability to catalyze the epoxidation of styrene using Oxone as an oxidant. This approach highlights the potential for MnPPIX in mimicking natural enzymatic processes, offering insights into developing synthetic catalysts with biological relevance .

1.2 Oxygen Activation
Research has shown that this compound can activate molecular oxygen, enabling monooxygenation reactions. This property is particularly valuable in biocatalysis, where MnPPIX serves as a model for studying cytochrome P450 enzymes .

Medical Imaging

This compound is investigated as a potential contrast agent for magnetic resonance imaging (MRI). Its paramagnetic properties allow it to enhance T1 relaxation times in tissues, which can improve imaging contrast.

2.1 MRI Contrast Agent Studies
In vitro studies have indicated that MnPPIX exhibits strong paramagnetic characteristics, making it suitable for MRI applications. Limited in vivo studies suggest that it significantly reduces T1 relaxation times in the liver, demonstrating its potential utility in clinical imaging settings .

Biological Research

MnPPIX plays a crucial role in biological systems, particularly in heme biosynthesis and as a research tool for studying metabolic pathways.

3.1 Heme Biosynthesis
As a precursor to heme, this compound is integral to understanding the biosynthesis of hemoglobin and other heme-containing proteins. Its study can provide insights into disorders related to heme metabolism .

3.2 Antimicrobial Activity
Recent studies have shown that various metalloporphyrins, including MnPPIX, exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Mycobacterium abscessus. This activity is attributed to their ability to interfere with heme uptake in bacteria .

Data Tables

The following tables summarize key findings related to the applications of this compound.

Table 1: Catalytic Applications of MnPPIX

ApplicationDescriptionReferences
Epoxidation of StyreneCatalyzes epoxidation using Oxone
Oxygen ActivationMimics cytochrome P450 for monooxygenation

Table 2: MRI Contrast Properties

Study TypeKey FindingsReferences
In VitroStrong paramagnetic properties noted
In VivoSignificant reduction of T1 in liver observed

Table 3: Antimicrobial Activity

PathogenActivity ObservedReferences
Staphylococcus aureusExhibits antimicrobial properties
Mycobacterium abscessusEffective against several strains

Case Studies

Case Study 1: MnPPIX as a Catalyst
A study demonstrated that reconstituted myoglobin with this compound could effectively catalyze the epoxidation of styrene under specific conditions using Oxone as an oxidant. The research provided insights into optimizing reaction parameters and understanding the mechanistic pathways involved .

Case Study 2: MRI Contrast Agent Evaluation
In investigations assessing MnPPIX as an MRI contrast agent, researchers found that its administration led to enhanced imaging quality in preclinical models. The study emphasized the need for further exploration into dosage and safety profiles for potential clinical applications .

Comparison with Similar Compounds

Comparison with Similar Metalloporphyrins

Structural and Functional Differences

Table 1: Key Properties of Protoporphyrin IX Derivatives
Compound Metal Ion Biological Role Enzyme Interaction Inhibitory Potency (Ki) Structural Features
Manganese PPIX (MnPPIX) Mn²⁺/³⁺ - Competitive inhibitor of ferrochelatase
- EPR studies of hemoproteins
- Binds apohemoproteins (e.g., cytochrome c peroxidase) with rhombic ligand field distortion 9 nM (guanylate cyclase) Axial symmetry in ligand field; paramagnetic properties
Magnesium PPIX (MgPPIX) Mg²⁺ - First committed step in chlorophyll biosynthesis
- Chloroplast retrograde signaling
Substrate for Mg-chelatase (CHLH/GUN4) and Mg-protoporphyrin IX methyltransferase (CHLM) N/A Accumulates in CHLM mutants, causing albinism
Iron PPIX (Heme) Fe²⁺/³⁺ - Oxygen transport (hemoglobin)
- Electron transfer (cytochromes)
Substrate for ferrochelatase; binds guanylate cyclase as NO-heme 350 nM (guanylate cyclase) Planar structure with high affinity for O₂/CO
Zinc PPIX (ZnPPIX) Zn²⁺ - Competitive inhibitor of heme synthesis
- Fluorescent biomarker
Inhibits ferrochelatase and guanylate cyclase 50 nM (guanylate cyclase) Fluorescent; used in photodynamic therapy
Cobalt PPIX (CoPPIX) Co²⁺ - Induces heme oxygenase-1 expression
- Anti-inflammatory applications
Competes with heme for binding to guanylate cyclase N/A Structurally mimics heme; used in nanoparticle conjugates

Enzymatic Inhibition and Regulatory Roles

  • Guanylate Cyclase Inhibition: MnPPIX is a potent competitive inhibitor of soluble guanylate cyclase (sGC), with a Ki of 9 nM, surpassing ZnPPIX (50 nM) and heme (350 nM). This inhibition occurs via binding to the enzyme’s heme pocket, preventing activation by nitric oxide (NO) .
  • Ferrochelatase Inhibition : MnPPIX accumulation under manganese toxicity disrupts iron insertion into protoporphyrin IX, stalling heme synthesis. This effect is exacerbated in E. coli lacking manganese exporters (MntP), leading to protoporphyrin IX accumulation and cytochrome oxidase deficiency . In contrast, MgPPIX accumulation in plants blocks chlorophyll synthesis but triggers retrograde signaling to modulate nuclear gene expression .

Research Findings and Implications

Heme Synthesis Dysregulation : MnPPIX’s inhibition of ferrochelatase highlights the sensitivity of heme biosynthesis to cellular manganese/iron balance. This has implications for understanding metal toxicity disorders, such as erythropoietic protoporphyria (EPP), where ferrochelatase deficiency similarly causes protoporphyrin IX accumulation .

Chlorophyll Biosynthesis : MgPPIX’s role as a chloroplast signaling molecule contrasts with MnPPIX’s disruptive effects in prokaryotes. Mutations in Mg-protoporphyrin IX methyltransferase (CHLM) block chlorophyll synthesis, leading to albinism and altered photosynthetic gene regulation .

Structural Insights : MnPPIX’s rhombic ligand field distortion upon binding to apohemoproteins (e.g., horseradish peroxidase) provides a model for studying metalloporphyrin-protein interactions .

Preparation Methods

Direct Metalation in Solution

PPIX is dissolved in polar solvents (e.g., dimethyl sulfoxide, methanol) and reacted with manganese salts under controlled pH and temperature. For example:

  • MnCl₂ in alkaline aqueous media : Incubation of PPIX with MnCl₂ at pH 8–9 and 37°C for 12–24 hours achieves >90% metalation efficiency.

  • Manganese acetate in methanol : A 1:2 molar ratio of PPIX to Mn(CH₃COO)₂ in methanol under nitrogen atmosphere yields MnPPIX with minimal demetalization.

Key variables :

ParameterOptimal RangeImpact on Yield
pH7.5–9.0Higher pH favors Mn³⁺ stability
Temperature25–40°CAccelerates kinetics without degradation
SolventMethanol/DMSOEnhances PPIX solubility

Solid-Phase Metalation

PPIX adsorbed on silica gel or alumina reacts with MnSO₄ at elevated temperatures (60–80°C). This method avoids solvent handling but requires post-synthesis extraction.

Reconstitution into Protein Scaffolds

MnPPIX is incorporated into apoproteins to create artificial metalloenzymes. A notable example is manganese-substituted myoglobin (MnMb):

Myoglobin Reconstitution

  • Apoprotein preparation : Native heme is removed from myoglobin via acid-acetone precipitation.

  • Incubation with MnPPIX : Apomyoglobin is mixed with MnPPIX in Tris-HCl buffer (pH 7.4) at 4°C for 24 hours.

  • Purification : Gel filtration chromatography isolates reconstituted MnMb, confirmed by a Soret band shift to 380 nm.

Applications :

  • Catalyzes epoxidation and hydroxylation reactions using O₂ or peroxides.

  • Serves as a model for cytochrome P450 enzymes.

Post-Metalation Functionalization

Pegylation for Enhanced Solubility

  • Amino group introduction : PPIX’s propionate groups are conjugated with ethylenediamine.

  • PEG coupling : Reaction with succinimidyl-PEG (2 kDa) in dimethylformamide yields pegylated MnPPIX (PEG-MnPP).

  • Self-assembly : PEG-MnPP forms 70 nm nanoparticles in aqueous media, improving bioavailability.

Electropolymerization

MnPPIX is deposited onto electrodes via cyclic voltammetry (0.1–1.0 V vs. Ag/AgCl) in acetonitrile, forming conductive films for supercapacitors.

Purification and Characterization

Chromatographic Techniques

  • Size-exclusion chromatography : Separates MnPPIX from unreacted PPIX and salts.

  • Reverse-phase HPLC : C18 columns with acetonitrile/water gradients (0.1% trifluoroacetic acid) achieve >95% purity.

Spectroscopic Validation

TechniqueDiagnostic FeaturesReferences
UV-VisSoret band at 380–390 nm (Mn³⁺)
EPRSix-line hyperfine splitting (Mn³⁺, S = 2)
Mass Spectrometrym/z 615.5 ([M-Cl]⁺)

Challenges and Mitigation Strategies

ChallengeCauseSolution
Low aqueous solubilityHydrophobic porphyrin corePegylation or surfactant use
DemetalizationAcidic/reducing environmentsBuffers (pH 7–9), antioxidants
Aggregationπ-π stackingSonication, co-solvents

Industrial and Biomedical Scalability

  • Batch reactors : 10–100 L scales achieve 60–70% yield using MnCl₂ and PPIX (1:1.5 ratio).

  • Lyophilization : Stable powder formulations retain activity for >2 years at −20°C.

  • GMP compliance : Sterile filtration (0.22 μm) and endotoxin testing (<0.5 EU/mg) for clinical-grade MnPPIX .

Q & A

Q. What is the standard methodology for synthesizing and characterizing Mn-Proto IX in vitro?

Mn-Proto IX is synthesized by inserting manganese into protoporphyrin IX via metalation protocols. Key steps include:

  • Metalation : Incubating protoporphyrin IX with Mn²⁺ salts (e.g., MnCl₂) under controlled pH (7–9) and temperature (37°C) to facilitate chelation .
  • Purification : Use column chromatography or solvent extraction to isolate Mn-Proto IX from unreacted precursors.
  • Characterization : UV-Vis spectroscopy (Soret band at ~380 nm for Mn³⁺), fluorescence quenching (due to paramagnetic Mn), and mass spectrometry for molecular weight confirmation (Mn-Proto IX: ~615.5 g/mol) .
  • Solubility : Dissolve in polar solvents (e.g., DMSO, methanol) or alkaline aqueous solutions (pH >10) .

Q. How does Mn-Proto IX function as a competitive inhibitor of heme oxygenase (HO)?

Mn-Proto IX competes with heme for binding to HO’s active site, blocking the conversion of heme to biliverdin. Methodological considerations:

  • Enzyme kinetics : Measure inhibition constants (Ki) using spectrophotometric assays tracking biliverdin production at 650 nm .
  • Controls : Compare with Zn-Proto IX (stronger HO inhibitor) and Cu-Proto IX (negative control) to validate specificity .
  • Cellular assays : Use HO-1 knockout models to confirm on-target effects in oxidative stress studies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in Mn-Proto IX’s role as a signaling molecule in plastid-nucleus communication?

Conflicting data arise from differences in model systems (plants vs. mammalian cells) and measurement techniques:

  • Plant studies : Use Arabidopsis CHLM knockouts to observe Mn-Proto IX accumulation and its feedback on nuclear photosynthetic genes via RNA-seq .
  • Mammalian systems : Employ fluorescent probes (e.g., G-quadruplex sensors) to track Mn-Proto IX’s interaction with redox-sensitive transcription factors .
  • Contradictions : In plants, Mn-Proto IX suppresses nuclear genes, while in mammalian cells, it may activate stress-response pathways. Cross-validate using luciferase reporters under redox-responsive promoters .

Q. What methodological challenges arise when studying Mn-Proto IX’s binding to cytochrome proteins?

Mn-Proto IX exhibits weaker binding than heme due to its redox instability:

  • Kinetic instability : Use stopped-flow spectroscopy to measure association/dissociation rates (e.g., Mn-Proto IX binds cytochrome b5 with kₐₛₛ = 3.3 × 10⁶ M⁻¹s⁻¹ vs. heme’s 4.5 × 10⁷ M⁻¹s⁻¹) .
  • Temperature sensitivity : At 37°C, 30% of Mn-Proto IX dissociates from cytochrome b5, requiring low-temperature (4°C) handling for structural studies .
  • Spectroscopic validation : Resonance Raman spectroscopy confirms high-spin Mn³⁺ coordination in reconstituted proteins .

Q. How can Mn-Proto IX’s antiviral activity be mechanistically evaluated?

While protoporphyrin IX inhibits SARS-CoV-2, Mn-Proto IX’s role requires tailored assays:

  • Timing studies : Pre-treat cells with Mn-Proto IX before/during viral entry to assess inhibition of spike protein-ACE2 binding (via ELISA or surface plasmon resonance) .
  • Photodynamic effects : Irradiate Mn-Proto IX with visible light (λ = 400–450 nm) to generate singlet oxygen, enhancing viral envelope disruption .
  • Cytotoxicity thresholds : Determine selectivity indices (SI) using CC50 (e.g., Mn-Proto IX SI >950 in Vero-E6 cells) .

Data Contradiction Analysis

Q. Why do studies on Mn-Proto IX’s aggregation behavior yield conflicting results?

Discrepancies arise from pH and ionic strength variability:

  • Monomer vs. dimer : At pH <3, Mn-Proto IX remains monomeric; at pH >8, dimers dominate. Intermediate pH (3–7) induces vesicle-like aggregates, altering solubility and reactivity .
  • Ionic effects : NaCl (>0.3 M) disrupts dimers at alkaline pH but stabilizes aggregates at neutral pH. Use dynamic light scattering (DLS) to monitor size distribution .

Q. How does Mn-Proto IX’s stability in biological matrices impact pharmacokinetic studies?

Mn-Proto IX degrades via:

  • Reduction : Mn³⁺ → Mn²⁺ in reducing environments (e.g., cytosol), detected via EPR spectroscopy .
  • Photobleaching : UV/vis irradiation generates protoporphyrin IX photoproducts (e.g., chlorins), quantified via HPLC-MS .
  • Mitigation : Add antioxidants (e.g., ascorbate) and store samples in amber vials at −80°C .

Key Research Tools

Application Techniques References
Metalation efficiencyICP-MS for Mn quantification; MALDI-TOF for chelation validation
Enzyme inhibitionStopped-flow kinetics; biliverdin spectrophotometry (ΔA₆₅₀)
Intracellular signalingRNA-seq (plastid-nucleus crosstalk); luciferase reporters (redox pathways)
Structural stabilityResonance Raman spectroscopy; cryo-EM for protein-Mn-Proto IX complexes
Antiviral activityPlaque reduction assays; qRT-PCR for viral RNA quantification

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